5-Bromo-2-fluorobenzaldehyde CAS number 93777-26-5
5-Bromo-2-fluorobenzaldehyde CAS number 93777-26-5
An In-depth Technical Guide to 5-Bromo-2-fluorobenzaldehyde (CAS: 93777-26-5)
Introduction
5-Bromo-2-fluorobenzaldehyde, with CAS Registry Number 93777-26-5, is a highly versatile synthetic intermediate.[1][2] Its unique structure, featuring a benzaldehyde (B42025) ring substituted with both a bromine and a fluorine atom, provides a combination of reactivity that makes it a valuable building block in various chemical syntheses.[1][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. The dual halogen substitution and the reactive aldehyde group allow for a diverse range of chemical transformations, including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and reductions, making it a cornerstone in the synthesis of complex molecules.
Physicochemical and Spectroscopic Data
The physical and chemical properties of 5-Bromo-2-fluorobenzaldehyde are summarized below. It appears as a white or colorless to light yellow powder, lump, or clear liquid.[3]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 93777-26-5 | [1][3][4] |
| Molecular Formula | C₇H₄BrFO | [1][3] |
| Molecular Weight | 203.01 g/mol | [1][3] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [3] |
| Melting Point | 23 °C | [3][5] |
| Boiling Point | 230 °C (lit.) | [3][6] |
| Density | 1.71 g/mL at 25 °C (lit.) | [3][6] |
| Refractive Index (n20/D) | 1.57 (lit.) | [6] |
| Flash Point | 109.4 °C (228.9 °F) - closed cup | [4] |
| EINECS Number | 298-056-6 | [5][7] |
| PubChem CID | 736327 | [3][8] |
| InChI Key | MMFGGDVQLQQQRX-UHFFFAOYSA-N | [2] |
Spectroscopic data, including ¹³C NMR and ATR-IR spectra, are available for 5-Bromo-2-fluorobenzaldehyde, which are crucial for its identification and characterization in experimental settings.[8]
Synthesis and Experimental Protocols
Several synthetic routes for 5-Bromo-2-fluorobenzaldehyde have been established. Common methods include the bromination of 2-fluorobenzaldehyde (B47322) or formylation of 1-bromo-4-fluorobenzene.
Experimental Protocol: Synthesis via Bromination of 2-Fluorobenzaldehyde
This method involves the direct bromination of 2-fluorobenzaldehyde using potassium bromate (B103136) in an acidic medium.[6][9]
Materials:
-
2-Fluorobenzaldehyde (124.1 g, 1 mol)
-
Potassium bromate (167 g, 1 mol)
-
65% aqueous sulfuric acid (500 mL)
-
Methyl tert-butyl ether
-
Aqueous sodium sulfite
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
Reactor equipped with an electric stirrer, thermometer, dropping funnel, and condenser tube.
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Add 500 mL of 65% aqueous sulfuric acid to the reactor.
-
Slowly add a mixture of 2-fluorobenzaldehyde (124.1 g) and potassium bromate (167 g) dropwise into the reactor over 2-3 hours, while maintaining the reaction temperature at 90°C.[6][9]
-
After the addition is complete, continue stirring at 90°C until the reaction is complete (monitoring by TLC or GC is recommended).
-
Extract the aqueous layer with methyl tert-butyl ether.
-
Wash the combined organic phases with aqueous sodium sulfite, followed by drying over anhydrous sodium sulfate.[6][9]
-
Filter and concentrate the organic phase under reduced pressure to remove the solvent, yielding a brownish-red oil.[6][9]
-
Purify the crude product by vacuum distillation, collecting the fraction at 63-65°C/3 mmHg to obtain 5-Bromo-2-fluorobenzaldehyde.[9] The reported yield is approximately 88% with 97% purity.[9]
Applications in Research and Development
5-Bromo-2-fluorobenzaldehyde is a key intermediate in the synthesis of a wide range of organic compounds due to its versatile reactivity.[1][3]
-
Pharmaceutical Synthesis : It is extensively used as a starting material for synthesizing active pharmaceutical ingredients (APIs).[1][10] Its structure is a precursor for compounds with potential anti-cancer and anti-inflammatory properties.[1][3] It is also used in preparing benzimidazole (B57391) derivatives that act as inhibitors of leukotriene production and in the synthesis of prostaglandin (B15479496) D2 inhibitors.[6][11]
-
Agrochemicals : The compound serves as a building block for designing new herbicides and pesticides.[3][10]
-
Material Science : It finds applications in the formulation of advanced materials, including dyes, pigments, polymers, and coatings.[3]
-
Chemical Biology : It is employed in developing fluorescent probes for biological imaging and in studies to understand interactions between small molecules and biological systems.[3]
Safety and Handling
Proper handling of 5-Bromo-2-fluorobenzaldehyde is essential in a laboratory setting. It is classified as an irritant and requires careful management to avoid exposure.
Table 2: GHS Hazard Information
| Category | Information | Reference |
| Pictogram | GHS07 (Exclamation Mark) | [8] |
| Signal Word | Warning | [4][8][12][13] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][8][12][14] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362+P364 | [4][8][12] |
Handling and Storage:
-
Handling : Use only outdoors or in a well-ventilated area.[12] Wear protective gloves, clothing, eye, and face protection.[12][13] Avoid breathing dust, fume, gas, mist, vapors, or spray.[12] Wash hands and any exposed skin thoroughly after handling.[12][13]
-
Storage : Store in a dry, cool, and well-ventilated place.[12] Keep the container tightly closed.[12][13] It is recommended to store under an inert gas like nitrogen as the compound is air-sensitive.[12][15] The recommended storage temperature is 2-8°C.[3]
Conclusion
5-Bromo-2-fluorobenzaldehyde is a pivotal chemical intermediate with significant utility in organic synthesis. Its unique structural features enable the creation of complex molecules, driving innovation in pharmaceuticals, agrochemicals, and material science. A thorough understanding of its properties, synthesis, and safety protocols is crucial for its effective and safe application in research and industrial settings.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Bromo-2-fluorobenzaldehyde | 93777-26-5 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-ブロモ-2-フルオロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 93777-26-5 | 2615-B-05 | MDL MFCD00070755 | 5-Bromo-2-fluorobenzaldehyde | SynQuest Laboratories [synquestlabs.com]
- 6. 5-Bromo-2-fluorobenzaldehyde | 93777-26-5 [chemicalbook.com]
- 7. 5-Bromo-2-fluorobenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 8. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. innospk.com [innospk.com]
- 11. Page loading... [wap.guidechem.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
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